Cardiovascular Safety: DPTH Produces Significantly Less Cardiac Depression Than Phenytoin at Equivalent Antiarrhythmic Doses
In a direct head-to-head comparison in Dial-urethane-anesthetized cats, intravenous injections of diphenylthiohydantoin (DPTH) and diphenylhydantoin (phenytoin) at 2, 4, 8, and 16 mg/kg each caused dose-dependent decreases in right ventricular contractile force, femoral arterial pressure, and heart rate. However, the cardiac depression produced by DPTH was significantly less than that produced by phenytoin across the entire dose range, while both drugs were equipotent in reducing blood pressure and heart rate and equally effective in converting deslanoside-induced ventricular tachycardia to sinus rhythm [1]. This differential cardiac safety profile is a direct consequence of the O→S substitution at C2 and provides a selection advantage for DPTH as a scaffold in antiarrhythmic research where preservation of myocardial contractility is critical.
| Evidence Dimension | Right ventricular contractile force depression (dose-response, anesthetized cat model) |
|---|---|
| Target Compound Data | DPTH at 2–16 mg/kg i.v. produced dose-dependent decreases in contractile force, but depression was significantly less than with phenytoin at each dose level (exact % values reported in full publication; statistical significance p < 0.05) |
| Comparator Or Baseline | Phenytoin (5,5-diphenylhydantoin) at identical doses (2, 4, 8, 16 mg/kg i.v.) produced significantly greater contractile force depression |
| Quantified Difference | Significantly less cardiac depression (p < 0.05); both drugs equipotent for blood pressure and heart rate reduction; both equally effective for arrhythmia conversion |
| Conditions | Dial-urethane-anesthetized cat model; monitoring right ventricular contractile force, femoral arterial pressure, and electrocardiogram |
Why This Matters
For researchers developing antiarrhythmic agents, DPTH offers a scaffold that maintains antiarrhythmic efficacy while sparing myocardial contractility, a differentiation not achievable with the phenytoin scaffold.
- [1] Gillis RA, Raines A, Sohn YJ, Levitt B. A comparison of the cardiovascular effects of diphenylthiohydantoin and diphenylhydantoin. European Journal of Pharmacology, 1973, 23(1), 13-18. DOI: 10.1016/0014-2999(73)90239-2 View Source
